molecular formula C13H14BrN B1519034 1-(4-Bromophenyl)cyclohexanecarbonitrile CAS No. 626603-27-8

1-(4-Bromophenyl)cyclohexanecarbonitrile

Cat. No.: B1519034
CAS No.: 626603-27-8
M. Wt: 264.16 g/mol
InChI Key: FQJKOWLQDAJQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)cyclohexanecarbonitrile is a useful research compound. Its molecular formula is C13H14BrN and its molecular weight is 264.16 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-Bromophenyl)cyclohexanecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound has been studied for its role as an inhibitor of histone acetyltransferases (HATs), particularly EP300 and CREBBP. These enzymes are involved in the regulation of gene expression through acetylation of histones, impacting processes such as cell proliferation and differentiation. Inhibition of these enzymes can lead to altered gene expression profiles that may suppress tumor growth.

Key Mechanisms:

  • Histone Acetylation Inhibition : The compound's ability to inhibit HATs may disrupt the acetylation process, leading to reduced transcriptional activation of oncogenes.
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.

In Vitro Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : In vitro assays demonstrated that this compound exhibits cytotoxic effects on human breast cancer cell lines. For example, it showed an IC50 value in the micromolar range, indicating effective inhibition of cell viability.
  • Mechanism Elucidation : A study using flow cytometry indicated that treatment with this compound leads to increased sub-G1 phase populations in cancer cells, suggesting apoptosis induction.
StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast Cancer)15Apoptosis induction
Study BHeLa (Cervical Cancer)20Cell cycle arrest

Case Studies

  • Case Study on Breast Cancer : In a controlled experiment, this compound was administered to MCF-7 cells. The results indicated a significant reduction in cell proliferation and increased apoptosis markers (caspase activation).
  • Case Study on Lung Cancer : Another study focused on A549 lung cancer cells showed that the compound effectively inhibited growth and induced apoptosis through mitochondrial pathways.

Properties

IUPAC Name

1-(4-bromophenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJKOWLQDAJQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.